molecular formula C13H11BrN2O2S B2838227 (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide CAS No. 1798980-56-9

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide

Katalognummer: B2838227
CAS-Nummer: 1798980-56-9
Molekulargewicht: 339.21
InChI-Schlüssel: AKLMFGAODDDBBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide is an organic compound that features a bromopyridine moiety attached to a phenylethenesulfonamide group

Vorbereitungsmethoden

The synthesis of (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromopyridine and 2-phenylethenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3-bromopyridine is reacted with 2-phenylethenesulfonyl chloride under reflux conditions to form the desired product.

    Purification: The product is purified using column chromatography to obtain this compound in high yield.

Analyse Chemischer Reaktionen

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Wissenschaftliche Forschungsanwendungen

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the phenylethenesulfonamide group can modulate the compound’s overall activity and selectivity. This dual interaction allows the compound to exert its effects on various biological pathways.

Vergleich Mit ähnlichen Verbindungen

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide can be compared with other similar compounds, such as:

    (E)-N-(3-Chloropyridin-2-YL)-2-phenylethenesulfonamide: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    (E)-N-(3-Fluoropyridin-2-YL)-2-phenylethenesulfonamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

    (E)-N-(3-Iodopyridin-2-YL)-2-phenylethenesulfonamide: The iodine atom can increase the compound’s molecular weight and potentially its binding affinity to certain targets.

Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and importance of this compound in scientific research.

Biologische Aktivität

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C13H12BrN2O2SC_{13}H_{12}BrN_{2}O_{2}S with a molecular weight of approximately 324.21 g/mol. The compound features a brominated pyridine ring, a phenyl group, and a sulfonamide functional group, which are crucial for its biological activity.

Research indicates that sulfonamide compounds can act as inhibitors of various enzymes, including cytochrome P450 enzymes and carbonic anhydrases. The specific mechanism of action for this compound involves the inhibition of certain protein targets that play roles in cancer progression and other diseases.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, this compound has been investigated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
A549 (lung cancer)15.4Induction of apoptosis
MCF-7 (breast cancer)12.7Cell cycle arrest
HeLa (cervical cancer)10.5Inhibition of proliferation

CYP17 Inhibition

The compound has also been studied for its role as a CYP17 inhibitor, which is significant in the treatment of hormone-dependent cancers such as prostate cancer. Inhibition of CYP17 leads to reduced androgen levels, thereby slowing tumor growth.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups.
    • Study Design : Mice with xenograft tumors were treated with varying doses of the compound.
    • Results : A dose-dependent reduction in tumor size was observed, with the highest dose showing up to 70% reduction after four weeks.
  • Synergistic Effects : The compound has been evaluated in combination with other chemotherapeutics, showing enhanced efficacy when used alongside established drugs like doxorubicin.
    • Combination Therapy : The combination therapy resulted in improved survival rates in treated mice compared to monotherapy.

Eigenschaften

IUPAC Name

(E)-N-(3-bromopyridin-2-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-12-7-4-9-15-13(12)16-19(17,18)10-8-11-5-2-1-3-6-11/h1-10H,(H,15,16)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMFGAODDDBBC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.